Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 61217-79-6
VCID: VC15787325
InChI: InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride

CAS No.: 61217-79-6

Cat. No.: VC15787325

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride - 61217-79-6

Specification

CAS No. 61217-79-6
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name (2-hydroxy-2-phenylethyl)-methylazanium;chloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H
Standard InChI Key NPUGYWPZOLONFA-UHFFFAOYSA-N
Canonical SMILES C[NH2+]CC(C1=CC=CC=C1)O.[Cl-]

Introduction

Chemical Characteristics and Structural Insights

Molecular Architecture

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride features a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) linked to an ethanolamine backbone substituted with a methylamino group (CH3NH\text{CH}_3\text{NH}). The hydrochloride salt enhances its water solubility, making it suitable for biological applications. The IUPAC name, (2-hydroxy-2-phenylethyl)-methylazanium chloride, reflects its cationic azanium center and chloride counterion .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H14ClNO\text{C}_9\text{H}_{14}\text{ClNO}
Molecular Weight187.66 g/mol
CAS Number61217-79-6
SynonymsNSC 23619; DL-α-(methylaminomethyl)benzyl alcohol hydrochloride
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area36.8 Ų

The compound’s chiral center at the ethanolamine carbon allows for enantiomeric differentiation, with the levorotatory isomer exhibiting higher pharmacological activity.

Spectroscopic and Computational Data

PubChem’s computed properties reveal a rotatable bond count of 3 and a heavy atom count of 12, contributing to its conformational flexibility . Nuclear Magnetic Resonance (NMR) spectroscopy typically shows distinct peaks for the aromatic protons (6.8–7.3 ppm), methylamino group (2.4–2.7 ppm), and hydroxyl proton (4.8–5.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 187.08, consistent with its exact mass .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a Mannich reaction between benzyl alcohol, formaldehyde, and methylamine under acidic conditions. Key steps include:

  • Schiff Base Formation: Reacting methylamine with formaldehyde yields an imine intermediate.

  • Nucleophilic Addition: Benzyl alcohol attacks the imine, forming a β-amino alcohol.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Optimization parameters:

  • Temperature: 40–60°C to prevent side reactions.

  • pH: Maintained at 3–4 to stabilize the intermediate.

  • Catalysts: Lewis acids like ZnCl2\text{ZnCl}_2 accelerate the reaction.

Industrial Manufacturing

Large-scale production employs continuous flow reactors for enhanced yield (85–92%) and purity (>98%). Automated systems regulate reactant stoichiometry (CH3NH2:HCHO=1:1.2\text{CH}_3\text{NH}_2:\text{HCHO} = 1:1.2) and in-line HPLC monitors progress. Post-synthesis, crystallization from ethanol-water mixtures removes impurities.

Mechanism of Action: Prodrug Conversion to Phenylephrine

Upon administration, enzymatic cleavage by esterases releases phenylephrine, which activates α₁-adrenergic receptors. The levorotatory enantiomer (R\text{R}-configuration) binds receptor sites with 50-fold higher affinity than the dextrorotatory form, inducing vasoconstriction in nasal and ocular tissues.

C9H14ClNOesterasesC9H13NO2+HCl\text{C}_9\text{H}_{14}\text{ClNO} \xrightarrow{\text{esterases}} \text{C}_9\text{H}_{13}\text{NO}_2 + \text{HCl}

Key metabolic pathways:

  • Hepatic Oxidation: Cytochrome P450 enzymes metabolize 60% of the compound.

  • Renal Excretion: 30% eliminated unchanged in urine.

Applications in Research and Industry

Chemical Synthesis

The compound serves as a precursor for optically active esters. For example, reaction with acetic anhydride yields phenylephrine acetate, a stable prodrug used in sustained-release formulations.

Metabolic Studies

As a human and plant metabolite, it aids in studying:

  • Catecholamine Biosynthesis: Role in tyrosine hydroxylase regulation.

  • Stress Response Pathways: Modulation of abscisic acid in plants.

Table 2: Stability Under Variable Conditions

ConditionSolubilityStability
Water (25°C)45 mg/mLStable (pH 4–6)
Ethanol120 mg/mLDegrades at >60°C
Acidic (pH 2)InsolubleHydrolysis in 2 h
Alkaline (pH 10)Partially solubleOxidizes rapidly

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